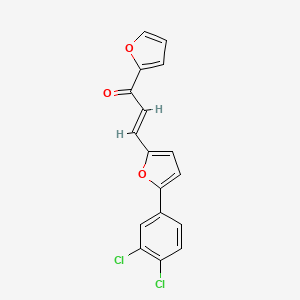

(E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Description

The compound “(E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one” (CAS: 2479-1609) is a chalcone derivative featuring two furan rings and a 3,4-dichlorophenyl substituent. Its molecular formula is C₁₇H₁₀Cl₂O₃, with a molecular weight of 333.17 g/mol. Key physicochemical properties include a high lipophilicity (logP = 5.36) and a polar surface area of 29.36 Ų, suggesting moderate solubility in aqueous environments . The compound crystallizes in a planar conformation stabilized by intramolecular hydrogen bonding and π-π interactions, as inferred from analogs with similar frameworks .

Chalcones of this class are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes. Their α,β-unsaturated ketone backbone enables diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O3/c18-13-6-3-11(10-14(13)19)16-8-5-12(22-16)4-7-15(20)17-2-1-9-21-17/h1-10H/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHHGYAQWRHXOP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furan-2,3-diones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound's molecular formula is , with a molecular weight of 333.17 g/mol. Its synthesis typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base like sodium hydroxide or potassium hydroxide .

Reaction Pathways

The compound can undergo several chemical reactions:

- Oxidation : Leading to furan-2,3-diones.

- Reduction : Producing corresponding alcohols.

- Substitution : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Chemistry

In organic synthesis, (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one serves as a crucial intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that could enhance biological activity or introduce new functionalities.

Biological Activities

Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

The ability of this compound to interact with biological targets makes it a candidate for drug discovery. Its structural features allow it to bind to enzymes and receptors implicated in disease processes. Ongoing research aims to develop new therapeutic agents based on this compound for conditions such as cancer and infections .

Dyes and Pigments

In the industrial sector, this compound can be utilized in the synthesis of dyes and pigments. The presence of furan and dichlorophenyl groups imparts specific chemical properties that are advantageous in producing colorants with desired characteristics.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Research

In vitro studies demonstrated that this chalcone derivative could induce apoptosis in various cancer cell lines. Mechanistic investigations revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is likely related to its ability to interact with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to the target compound are compared below based on substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Chalcones

Key Observations

This aligns with Compound 14 (), which showed antibacterial efficacy against Gram-positive bacteria . Brominated analogs (e.g., 3,5-dibromo-4-hydroxyphenyl in ) exhibit stronger tyrosinase inhibition due to electron-withdrawing effects enhancing enzyme binding . Pyrrole-based chalcones () demonstrate superior antifungal activity compared to furan derivatives, likely due to improved hydrogen-bonding interactions with microbial targets .

Electronic and Steric Influences: The dimethylamino group in reduces logP (3.12) and introduces electron-donating effects, enhancing solubility and selectivity for cancer cells . Indole substituents () introduce bulkiness and π-stacking capacity, improving pharmacokinetic profiles in anticancer applications .

Structural Stability :

- The 3,4-dichlorophenyl substitution in the target compound may stabilize molecular packing via C–H···O bonds, as seen in , where hydrogen bonding reduces dihedral angle strain .

Biological Activity

(E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as furan chalcone, is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including its potential as an anti-cancer agent, antimicrobial activity, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of this compound is C17H10Cl2O3, with a molecular weight of 333.17 g/mol. The compound features a furan ring and a prop-2-en-1-one moiety, which contribute to its biological activity.

1. Anticancer Activity

Research has shown that furan chalcones exhibit promising anticancer effects against various cancer cell lines. A study evaluated the cytotoxic effects of several furan chalcone derivatives on human lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and glioma (C6) cell lines using the MTT assay. The results indicated that certain derivatives had significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | A549 | 12.5 |

| Compound 9 | HepG2 | 15.0 |

| Compound 4 | C6 | 18.0 |

These findings suggest that modifications in the structure of furan chalcones can enhance their anticancer properties.

2. Antimicrobial Activity

Furan chalcones have also been investigated for their antimicrobial properties. In vitro studies demonstrated that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Pseudomonas aeruginosa | 32 |

These results indicate that certain furan chalcone derivatives possess strong antimicrobial activity, making them potential candidates for developing new antibiotics.

3. Enzyme Inhibition

One of the notable biological activities of furan chalcones is their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production and implicated in skin disorders. A study reported that specific furan chalcone derivatives exhibited potent tyrosinase inhibitory activity with IC50 values significantly lower than the standard inhibitor kojic acid.

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound 8 | 0.0433 | 0.28 |

| Kojic Acid | 19.97 | 33.47 |

Molecular docking studies revealed that these compounds bind effectively to the active site of tyrosinase, providing insights into their mechanism of action.

Study on Anticancer Activity

In a detailed study published in MDPI, researchers synthesized various furan chalcone derivatives and assessed their anticancer efficacy against multiple cell lines. The study highlighted that specific substitutions on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study on Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of furan chalcones against Candida species and other pathogens. The results indicated that certain derivatives showed higher efficacy than traditional antifungal agents like ketoconazole . Flow cytometry analysis further confirmed the compounds' ability to induce cell death in fungal cells.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a furan-containing ketone and an aldehyde derivative. Key parameters include:

- Catalyst selection : Base catalysts (e.g., NaOH, KOH) or acid catalysts (e.g., HCl) influence regioselectivity. For example, NaOH in ethanol at 60–80°C yields the (E)-isomer predominantly .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous purification to remove byproducts. Ethanol/water mixtures offer a balance between yield and ease of isolation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the pure (E)-isomer. Yields range from 55–75% depending on substituent steric effects .

Q. Table 1: Synthetic Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | Ethanol | 70 | 68 | |

| HCl | DMF | 90 | 55 |

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : Single-crystal XRD reveals planarity of the α,β-unsaturated ketone system and dihedral angles between aromatic rings. For example, bond lengths of C=O (1.22 Å) and C=C (1.33 Å) align with conjugated enone systems .

Q. Table 2: Key Crystallographic Parameters

| Bond Length (Å) | Angle (°) | Reference |

|---|---|---|

| C=O: 1.22 | C-C=O: 120.5 | |

| C=C: 1.33 | Furan dihedral: 12.3 |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : B3LYP/6-311G(d,p) basis sets model HOMO-LUMO gaps to predict charge-transfer interactions. For analogs, HOMO energies (−5.8 eV) suggest electron-rich furan rings enhance electrophilic substitution .

- AIM Theory : Atomic-in-molecular analysis identifies critical bond paths and electron density (ρ ≈ 0.25 e/ų) at the carbonyl group, supporting its role in hydrogen bonding .

- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions at oxygen atoms (e.g., furan O: −0.35 eV), guiding derivatization strategies .

Q. How do structural modifications (e.g., halogen substitution) influence antimicrobial activity?

Methodological Answer:

Q. Table 3: Antimicrobial Activity of Structural Analogs

| Substituent | MIC (S. aureus) | logP | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | 8 µg/mL | 3.5 | |

| 4-Fluorophenyl | 32 µg/mL | 2.8 |

Q. How can discrepancies in experimental vs. computational data (e.g., bond lengths, vibrational frequencies) be resolved?

Methodological Answer:

- Bond Length Discrepancies : XRD-measured C=O (1.22 Å) vs. DFT-predicted (1.24 Å) may arise from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts) that distort gas-phase geometries .

- Vibrational Frequencies : Scaling factors (0.961–0.967) adjust DFT-calculated IR frequencies to match experimental values. For example, carbonyl stretches at 1680 cm⁻¹ (DFT) vs. 1665 cm⁻¹ (FT-IR) .

Q. What strategies mitigate challenges in crystallizing α,β-unsaturated ketones?

Methodological Answer:

- Solvent Selection : Slow evaporation from ethanol/acetone (1:1) promotes crystal growth by reducing nucleation rates .

- Temperature Gradients : Cooling from 50°C to 4°C over 48 hours enhances crystal quality .

- Additives : Trace ethyl acetate (5% v/v) disrupts π-π stacking, reducing twinning defects .

Q. How can nonlinear optical (NLO) properties be evaluated for potential material science applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.